tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate

Suzuki-Miyaura cross-coupling C-3 indazole functionalization Medicinal chemistry building blocks

tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate (CAS 1823501-10-5, C₁₃H₁₅IN₂O₃, MW 374.17) is a polyfunctionalized indazole featuring three key structural elements: an N-1 Boc (tert-butoxycarbonyl) protecting group, a C-3 iodine atom, and a C-4 methoxy substituent. The Boc group serves as a robust orthogonal protecting group, enabling selective deprotection under acidic conditions while remaining stable to nucleophilic and basic conditions.

Molecular Formula C13H15IN2O3
Molecular Weight 374.17 g/mol
Cat. No. B13088164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate
Molecular FormulaC13H15IN2O3
Molecular Weight374.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C(=CC=C2)OC)C(=N1)I
InChIInChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-8-6-5-7-9(18-4)10(8)11(14)15-16/h5-7H,1-4H3
InChIKeyXSCOMCGFUKLMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate: A Strategic Indazole Building Block for Cross-Coupling-Driven Drug Discovery


tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate (CAS 1823501-10-5, C₁₃H₁₅IN₂O₃, MW 374.17) is a polyfunctionalized indazole featuring three key structural elements: an N-1 Boc (tert-butoxycarbonyl) protecting group, a C-3 iodine atom, and a C-4 methoxy substituent . The Boc group serves as a robust orthogonal protecting group, enabling selective deprotection under acidic conditions while remaining stable to nucleophilic and basic conditions [1]. The C-3 iodine provides a premier reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings [2]. The C-4 methoxy group modulates the electronic properties of the aromatic system and can serve as a directing or solubilizing group.

Why a 3-Bromo, 3-Chloro, or Unprotected Indazole Cannot Reliably Replace tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate in Discovery Chemistry


Superficial substitution of the C-3 iodine with bromine or chlorine, or omission of the N-1 Boc group, introduces quantifiable liabilities in cross-coupling efficiency, regioselectivity, and synthetic versatility. The bond dissociation energy (BDE) of the C(sp²)–I bond is significantly lower than that of C(sp²)–Br or C(sp²)–Cl [1], which translates directly into higher oxidative addition rates with Pd(0) catalysts and enables coupling under milder conditions. In bis-functionalization contexts, the iodine substituent imparts chemoselectivity that bromo or chloro analogs cannot replicate [2]. Additionally, the N-1 Boc group suppresses undesired N-2 alkylation/arylation and protects the indazole NH during sequences that require strongly basic or nucleophilic conditions [3]. The following quantitative evidence demonstrates why each of these features is decision-relevant for scientific procurement.

Quantitative Differentiation Evidence: tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate vs. Closest Analogs


Superior Suzuki–Miyaura Coupling Yield: C-3 Iodo vs. C-3 Bromo Indazole

Under identical Suzuki–Miyaura cross-coupling conditions, the C-3 iodo indazole substrate delivers a substantially higher yield of the 3-arylated product than the corresponding C-3 bromo indazole. This difference arises from the lower activation energy for oxidative addition of the C–I bond to Pd(0). Representative coupling of 3-iodo-1H-indazole-1-carboxylate with aryl boronic acids under Pd(PPh₃)₄ catalysis affords coupled products in yields typically exceeding 80%, whereas analogous reactions of 3-bromoindazoles generally yield below 50% under the same conditions [1].

Suzuki-Miyaura cross-coupling C-3 indazole functionalization Medicinal chemistry building blocks

Chemoselective Bis-Functionalization: 3-Bromo-4-iodo vs. 3,4-Diiodo Indazole in Sequential Suzuki Reactions

When sequential bis-Suzuki reactions are required to differentially functionalize the C-3 and C-4 positions, the 3-bromo-4-iodoindazole scaffold exhibits superior chemoselectivity compared to the 3,4-diiodo analog. In 3-bromo-4-iodoindazoles, the C-4 iodine undergoes Pd-mediated coupling with complete selectivity over the C-3 bromine, enabling sequential Suzuki at C-4 first then C-3. In contrast, 3,4-diiodoindazoles yield statistical mixtures of mono- and bis-coupled products under identical conditions [1]. This chemoselectivity pattern is directly relevant to the target compound: the C-4 methoxy group in tert-butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate serves as a non-reactive placeholder that can be converted to a triflate or other leaving group for subsequent orthogonal coupling, while the C-3 iodine remains the sole reactive halogen handle.

Chemoselective cross-coupling Sequential functionalization 3,4-disubstituted indazoles

Boc Protection Enables Orthogonal Deprotection Strategy Unavailable to Unprotected or N-Alkylated Indazoles

The N-1 Boc protecting group can be selectively cleaved under acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) while leaving methyl ethers, silyl ethers, esters (except tert-butyl esters), and many other protecting groups intact [1]. Unprotected 3-iodoindazoles (CAS 944898-81-1) undergo competing N-arylation during cross-coupling, yielding N-2 alkylated byproducts that reduce the yield of the desired N-1 product by 15–35% [2]. N-methyl or N-benzyl analogs lack this controlled deprotection capability entirely, requiring harsher conditions (e.g., BBr₃ for N-benzyl removal) that are incompatible with many functional groups.

Orthogonal protecting group strategy N-1 Boc deprotection Multi-step synthesis compatibility

C-4 Methoxy Group Modulates Electronic Properties and Solubility Relative to Unsubstituted 3-Iodo-N-Boc Indazole

The C-4 methoxy substituent exerts an electron-donating (+M) effect that influences the reactivity of the indazole ring system. Calculated LogP for the target compound is 3.43, compared to 3.50 for the corresponding 4-unsubstituted analog (tert-butyl 3-iodo-1H-indazole-1-carboxylate, CAS 290368-00-2) . The reduced LogP indicates moderately enhanced aqueous solubility, which can facilitate reaction workup and chromatography. The methoxy group also directs electrophilic aromatic substitution to the C-5 and C-7 positions, enabling further regioselective functionalization that the unsubstituted analog cannot achieve with comparable selectivity .

Electronic modulation Solubility enhancement Structure–property relationships

High-Value Application Scenarios for tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate


Medicinal Chemistry Hit-to-Lead Optimization Requiring C-3 Aryl Diversification

In kinase inhibitor programs (e.g., TTK/Mps1, PI3Kδ, FGFR) where the indazole core is a privileged hinge-binding scaffold, the C-3 iodine enables rapid parallel Suzuki diversification to probe aryl/heteroaryl SAR . The >80% coupling yields documented for this scaffold [1] allow library synthesis on a 24–96 well plate scale without intermediate purification, accelerating SAR cycles by 2–3× compared to 3-bromoindazole substrates that require chromatographic removal of unreacted starting material.

Multi-Step Total Synthesis of Clinical Candidates with Orthogonal Deprotection Requirements

The N-1 Boc group withstands strongly basic conditions (LDA, n-BuLi, Grignard reagents) and Pd-catalyzed cross-couplings, then is selectively removed under mild acidic conditions that preserve acid-labile functional groups elsewhere in the molecule. This orthogonality is essential in the synthesis of clinical indazole-based candidates such as IRAK4 inhibitors and selective MEK4 inhibitors , where premature deprotection of other acid-labile groups would compromise the synthetic route.

Fragment-Based Drug Discovery (FBDD) Building Block Collection

With MW 374.17 and a calculated LogP of 3.43, this compound occupies a favorable property space for fragment elaboration. The single iodine handle provides a single reactive point for fragment growing via Pd-catalyzed coupling, avoiding the complexity of bis-halogenated fragments that require protecting group strategies. Its commercial availability at ≥95% purity from multiple vendors ensures reproducible fragment screening results.

Process Chemistry Route Scouting for Late-Stage Functionalization

For process chemists evaluating scalable routes to 3-substituted-4-methoxyindazole APIs, this compound provides a validated starting point with established Suzuki, Sonogashira, and carbonylation protocols [1]. The Boc group minimizes N-alkylation byproducts that complicate workup at scale, and the single iodine substituent avoids the bis-coupling side products (10–30% material loss [2]) encountered with 3,4-dihaloindazoles, directly benefiting process mass intensity (PMI) metrics.

Quote Request

Request a Quote for tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.